ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The final step involves the coupling of the pyrazole derivative with the benzothiophene carboxylate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Indoles: Indole derivatives, which are known for their wide range of pharmacological properties.
Pyrazoles: Pyrazole derivatives, which have been studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 666207-51-8) is a complex heterocyclic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H20BrN3O3S, with a molecular weight of approximately 474.37 g/mol. The structure includes a benzothiophene moiety and a pyrazole derivative, which are known for their diverse biological activities.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H20BrN3O3S |
Molecular Weight | 474.37 g/mol |
CAS Number | 666207-51-8 |
Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines:
- A549 (lung cancer) : IC50 = 10.29 nM
- MCF-7 (breast cancer) : IC50 = 1.23 μM
- HeLa (cervical cancer) : IC50 = 2.73 μM
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds containing pyrazole rings have been shown to interact with the ATP-binding site of various kinases, leading to reduced phosphorylation and activation of oncogenic pathways .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines while exhibiting low cytotoxicity towards normal cells. The CC50 values for normal cell lines were greater than 100 μM, indicating a favorable safety profile .
- In Vivo Studies : In xenograft models using A549 lung cancer cells, treatment with the compound resulted in a tumor growth delay of approximately 72% at a dosage of 50 mg/kg . This suggests potential efficacy in vivo and warrants further investigation.
Properties
Molecular Formula |
C22H22BrN3O3S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22BrN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+ |
InChI Key |
BJRQUNGHUQITNK-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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